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Cat. No.: B1262058 Get Quote

Application Notes and Protocols for Nucleic
Acid Precipitation
Section 1: Sodium Acetate and Alcohol Precipitation
of Nucleic Acids
Application Notes:

Sodium acetate, in conjunction with ethanol or isopropanol, is the most common method for the

precipitation of DNA and RNA from aqueous solutions. The principle of this technique relies on

the neutralization of the negatively charged phosphate backbone of nucleic acids by the

sodium ions (Na+) from sodium acetate.[1][2] This charge neutralization, in the presence of a

solvent with a lower dielectric constant like ethanol or isopropanol, reduces the solubility of the

nucleic acids, causing them to aggregate and precipitate out of solution.[3] The precipitated

nucleic acids can then be pelleted by centrifugation, washed to remove residual salts and other

contaminants, and resuspended in a desired buffer.

This method is highly versatile and can be used for a wide range of nucleic acid concentrations

and sizes. For very dilute or small nucleic acids (less than 200 nucleotides), the addition of a

carrier, such as glycogen or linear polyacrylamide, can significantly improve recovery rates.[4]

The choice between ethanol and isopropanol can depend on the initial volume of the sample

and the desired purity. Isopropanol is more effective at precipitating nucleic acids at smaller

volumes, but it also has a higher propensity to co-precipitate salts.[1]
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Key Considerations for Optimal Precipitation:

Salt Concentration: A final concentration of 0.3 M sodium acetate is standard for routine DNA

and RNA precipitation.[1][5]

Alcohol Volume: Typically, 2 to 2.5 volumes of cold 100% ethanol or an equal volume of

isopropanol are used.[5]

Temperature and Incubation Time: Incubation at low temperatures (-20°C or -80°C) can

enhance the precipitation of smaller or more dilute nucleic acids.[5] For routine

precipitations, shorter incubation times at room temperature can also be effective, especially

with isopropanol.[3] Overnight incubation at -20°C is often recommended for maximizing the

recovery of small nucleic acids.[4]

Washing: Washing the pellet with 70% ethanol is a critical step to remove co-precipitated

salts that can inhibit downstream enzymatic reactions.[5]

Quantitative Data Summary:
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Parameter Condition
Effect on Nucleic
Acid Recovery

Reference(s)

Salt Type
Sodium Acetate (0.3

M final concentration)

Standard for routine

DNA and RNA

precipitation.

[1][5]

Sodium Chloride (0.2

M final concentration)

Recommended for

samples containing

SDS.

[1]

Ammonium Acetate

(2.5 M final

concentration)

Can be used to

prevent co-

precipitation of

dNTPs.

[1]

Lithium Chloride (0.8

M final concentration)

Often used for RNA

precipitation as it is

more soluble in

ethanol.

[1]

Alcohol Type
2-2.5 volumes of

Ethanol

Standard for DNA and

RNA precipitation.
[5]

0.7-1 volume of

Isopropanol

More effective for

large volumes; may

co-precipitate more

salt.

[3]

Incubation
-20°C for at least 1

hour to overnight

Increases recovery of

low-concentration or

small nucleic acids.

[4][5]

Carrier
Glycogen or Linear

Polyacrylamide

Significantly improves

recovery of < 2 µg or

small nucleic acids.

[4]

Experimental Protocol: DNA/RNA Precipitation with Sodium Acetate and Ethanol

Initial Sample Preparation:
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Ensure your nucleic acid sample is in an aqueous solution (e.g., TE buffer or nuclease-

free water).

Measure the volume of your sample.

Addition of Salt:

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your sample. For example, add 10

µL of 3 M Sodium Acetate to a 100 µL sample.

Vortex briefly to mix.

Addition of Alcohol:

Add 2 to 2.5 volumes of ice-cold 100% ethanol. For a 110 µL sample (after adding sodium

acetate), add 220-275 µL of ethanol.

Invert the tube several times to mix. A white, stringy precipitate may become visible.

Incubation:

Incubate the mixture at -20°C for at least 1 hour. For very dilute or small nucleic acids, an

overnight incubation is recommended.[4]

Centrifugation:

Centrifuge the sample at high speed (e.g., 12,000 x g) in a microcentrifuge for 15-30

minutes at 4°C.[5]

A small white pellet of nucleic acid should be visible at the bottom of the tube.

Washing:

Carefully decant or aspirate the supernatant without disturbing the pellet.

Add 500 µL of cold 70% ethanol to wash the pellet. This removes residual salts.

Centrifuge at 12,000 x g for 5 minutes at 4°C.
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Drying and Resuspension:

Carefully decant or aspirate the 70% ethanol.

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make

resuspension difficult.

Resuspend the nucleic acid pellet in a suitable volume of nuclease-free water or buffer

(e.g., TE buffer).

Section 2: Trichloroacetic Acid (TCA) Precipitation
of Nucleic Acids
Application Notes:

Trichloroacetic acid (TCA) precipitation is a method used to precipitate macromolecules,

including proteins and nucleic acids.[6] For nucleic acids, it is not typically used for routine

purification for downstream applications like PCR or sequencing, as the strong acidic

conditions can cause depurination and degradation.[7]

The primary application of TCA precipitation for nucleic acids is in determining the efficiency of

radiolabeled nucleotide incorporation in polymerization reactions (e.g., in vitro transcription or

DNA replication assays).[8][9] In this context, TCA precipitates nucleic acid polymers longer

than approximately 20 nucleotides, while unincorporated mononucleotides remain in solution.

[8] By separating the precipitated, radiolabeled polymer from the unincorporated, radiolabeled

nucleotides, the percentage of incorporation can be calculated.

Experimental Protocol: TCA Precipitation for Quantifying Radiolabeled Nucleotide Incorporation

This protocol is adapted from methods for determining the efficiency of radiolabeled nucleotide

incorporation.[8][9]

Materials:

10% (w/v) Trichloroacetic Acid (TCA), ice-cold

Carrier DNA or RNA (e.g., sheared salmon sperm DNA at 1 mg/mL)
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95% Ethanol

Glass fiber filters

Vacuum filtration manifold

Scintillation vials and fluid

Scintillation counter

Procedure:

Sample Preparation:

In a glass tube, add a known volume of your reaction containing the radiolabeled nucleic

acid.

Add a known amount of carrier nucleic acid (e.g., 100 µg).

Precipitation:

Add an equal volume of ice-cold 20% TCA (to achieve a final concentration of 10% TCA).

Mix thoroughly and incubate on ice for 10-15 minutes.

Collection of Precipitate:

Collect the precipitate by vacuum filtration through a glass fiber filter.

Pre-wet the filter with a small amount of 10% TCA before adding the sample.

Washing:

Rinse the tube twice with 1 mL of cold 10% TCA and pass the rinses through the filter.

Rinse the filter with 3-5 mL of 95% ethanol.

Quantification:
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Place the filter in a scintillation vial.

Add an appropriate volume of scintillation fluid.

Measure the radioactivity (counts per minute, CPM) in a scintillation counter. This

represents the incorporated radioactivity.

To determine the total radioactivity, spot a small, known volume of the initial reaction onto

a separate filter and measure its CPM.

Calculation of Incorporation Efficiency:

Percent Incorporation = (CPM of precipitated nucleic acid / Total CPM in the reaction) x

100

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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